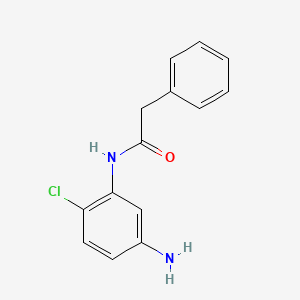

N-(5-amino-2-chlorophenyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-amino-2-chlorophenyl)-2-phenylacetamide: is a chemical compound with the molecular formula C13H11ClN2O It is known for its unique structure, which includes an amino group, a chlorine atom, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-chlorophenyl)-2-phenylacetamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with phenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-amino-2-chlorophenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry: N-(5-amino-2-chlorophenyl)-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-amino-2-chlorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylacetamide moiety can interact with hydrophobic regions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

- N-(5-amino-2-chlorophenyl)methanesulfonamide

- N-(5-amino-2-chlorophenyl)cyclopentanecarboxamide

- N-(5-amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide

Comparison: N-(5-amino-2-chlorophenyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications in research and industry.

Biological Activity

N-(5-amino-2-chlorophenyl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the class of N-phenylacetamides, which are known for their diverse pharmacological properties. The presence of an amino group and a chlorophenyl moiety significantly influences its biological activity. The compound is characterized by its ability to interact with various biological targets, which is essential for its therapeutic potential.

Overview of Studies

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study focusing on related compounds showed that derivatives with halogenated phenyl rings displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Efficacy Against Specific Pathogens

- Gram-positive Bacteria : The compound has shown effectiveness against S. aureus, with a significant reduction in bacterial viability observed in vitro.

- Gram-negative Bacteria : While less effective against Gram-negative strains like Escherichia coli, modifications in the chemical structure can enhance activity .

- Fungal Activity : Moderate efficacy against fungi such as Candida albicans has also been reported, indicating a broader spectrum of antimicrobial action .

Antiviral Activity

Recent investigations have highlighted the potential of this compound as an antiviral agent. For instance, studies on related compounds have indicated significant inhibitory effects on viral replication processes, particularly against human adenovirus (HAdV) .

The antiviral mechanism appears to involve interference with viral DNA replication and subsequent stages of the viral life cycle. Compounds derived from this scaffold have shown selectivity indexes greater than 100 compared to established antiviral agents, suggesting a promising therapeutic profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

| Modification Type | Effect on Activity |

|---|---|

| Halogen Substitution | Increased lipophilicity enhances membrane penetration and activity against Gram-positive bacteria |

| Amino Group Position | Variations in amino group positioning can lead to altered binding affinities and improved inhibition rates against specific targets |

| Phenyl Ring Modifications | Substituents on the phenyl ring can enhance or diminish biological activity based on their electronic and steric properties |

Case Studies

- Antimicrobial Testing : A series of N-(substituted phenyl) derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with specific substitutions showed superior antibacterial properties, particularly those featuring halogen groups .

- Antiviral Efficacy : In a comparative study, several derivatives were assessed for their ability to inhibit HAdV replication. Compound modifications led to enhanced potency, with some achieving IC50 values below 0.3 μM while maintaining low cytotoxicity .

Properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-12-7-6-11(16)9-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJHNWYRLURGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.